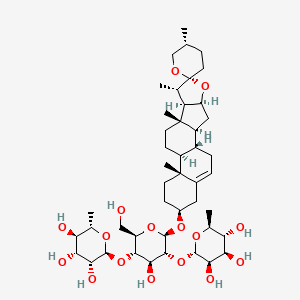

Dioscin

Description

Properties

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H72O16/c1-19-9-14-45(54-18-19)20(2)30-28(61-45)16-27-25-8-7-23-15-24(10-12-43(23,5)26(25)11-13-44(27,30)6)57-42-39(60-41-36(52)34(50)32(48)22(4)56-41)37(53)38(29(17-46)58-42)59-40-35(51)33(49)31(47)21(3)55-40/h7,19-22,24-42,46-53H,8-18H2,1-6H3/t19-,20+,21+,22+,24+,25-,26+,27+,28+,29-,30+,31+,32+,33-,34-,35-,36-,37+,38-,39-,40+,41+,42-,43+,44+,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNONINPVFQTJOC-ZGXDEBHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H72O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

869.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19057-60-4 | |

| Record name | (+)-Dioscin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19057-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioscin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019057604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIOSCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B95U4OLWV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dioscin: A Technical Guide to Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioscin is a natural steroidal saponin (B1150181) predominantly found in a variety of plant species. It is comprised of a spirostanol (B12661974) sapogenin, diosgenin (B1670711), linked to a trisaccharide sugar chain.[1] Historically used in traditional medicine, particularly for its expectorant and circulatory benefits, modern pharmacological research has illuminated its significant potential as an anti-cancer, anti-inflammatory, and hepatoprotective agent.[2][3] this compound and its aglycone, diosgenin, are crucial precursors for the semi-synthesis of various steroidal drugs, including corticosteroids and sex hormones. This guide provides a comprehensive overview of the primary plant origins of this compound, quantitative data on its prevalence, detailed experimental protocols for its analysis, and an examination of its molecular mechanism of action.

Natural Sources and Plant Origins

This compound is widely distributed across several plant families. The highest concentrations are typically found in the rhizomes of plants belonging to the Dioscoreaceae family.[2] Other significant sources include plants from the Liliaceae , Rosaceae , Caryophyllaceae , and Smilacaceae families.[1][2]

Key plant genera and species known for their this compound content include:

-

Dioscorea (Yam): This genus is the most prominent source. Species such as Dioscorea zingiberensis, Dioscorea nipponica, and Dioscorea panthaica are particularly rich in this compound.[2] D. zingiberensis is noted for having one of the highest diosgenin contents among the species.[4][5]

-

Smilax: Various species, including Smilax china, are known to contain this compound.[6][7]

-

Asparagus: this compound and related saponins (B1172615) like methylprotothis compound (B1245271) have been isolated from species such as Asparagus cochinchinensis.[8][9]

-

Trigonella: While primarily known for diosgenin, Trigonella foenum-graecum (Fenugreek) also serves as a source from which this compound can be prepared.[10][11][12]

-

Tacca: Species like Tacca plantaginea, also a member of the Dioscoreaceae family, contain this compound-related steroidal saponins.[13][14][15]

Quantitative Data of this compound and Diosgenin Content

The following table summarizes the concentration of this compound or its aglycone, diosgenin, in various plant sources as reported in scientific literature. It is crucial to note the distinction between the glycoside (this compound) and the aglycone (diosgenin), as well as the measurement basis (dry vs. fresh weight).

| Plant Species | Plant Part | Compound | Concentration | Basis | Citation(s) |

| Dioscorea zingiberensis | Rhizome | Diosgenin | up to 16.15% | Dry Weight | [4] |

| Dioscorea zingiberensis | Rhizome | Diosgenin | 5.172 mg/g | Dry Weight | [16] |

| Dioscorea zingiberensis | Rhizome | This compound | 0.483 mg/g | Dry Weight | [16] |

| Dioscorea deltoidea | Tuber | Diosgenin | 1.43% | Dry Weight | [17] |

| Smilax china | Rhizome | This compound | 1.67 mg/g | of Extract | [18] |

| Trigonella foenum-graecum | Seed | Diosgenin | 0.2 - 0.9% | Not Specified | [19] |

| Asparagus officinalis | Spear | Protothis compound | ~0.01% | Fresh Weight | |

| Dioscorea spp. (various) | Tuber | Diosgenin | 0.001 - 0.003% | Dry Weight |

Experimental Protocols

The extraction, isolation, and quantification of this compound are critical steps for research and development. The following sections outline common methodologies.

General Workflow for this compound Analysis

The overall process for analyzing this compound content from a plant source follows a multi-step workflow from sample preparation to final quantification.

Extraction Protocol: Ultrasonic-Assisted Extraction

This method uses ultrasonic waves to accelerate the extraction of this compound into a solvent.

-

Preparation: Weigh 10.0 g of finely ground (40-60 mesh) dried plant material (e.g., Dioscorea zingiberensis rhizome).

-

Soaking (Optional): For enhanced extraction, soak the powder in the chosen solvent for 12-24 hours prior to sonication.

-

Extraction: Place the powder in a beaker and add 100 mL of 70% (v/v) ethanol, achieving a solid-to-liquid ratio of 1:10.[11]

-

Sonication: Place the beaker in an ultrasonic bath. Sonicate at a frequency of 25.8 kHz for 40 minutes.[11]

-

Filtration: After sonication, filter the mixture to separate the liquid extract from the solid plant residue.

-

Repeat: The extraction process can be repeated on the plant residue two more times to maximize yield.

-

Concentration: Combine the filtrates and concentrate the solution using a rotary evaporator under vacuum to obtain a crude paste-like extract.

Purification Protocol: Column Chromatography

This protocol is used to purify this compound from the crude extract.

-

Column Preparation: Prepare a silica (B1680970) gel column (e.g., 200-300 mesh) using a suitable non-polar solvent like n-hexane.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the column.

-

Elution: Elute the column with a gradient solvent system. A common system starts with n-hexane and gradually increases the polarity by adding ethyl acetate (B1210297) (e.g., from 100% hexane (B92381) to a 7:3 hexane:ethyl acetate mixture).[16]

-

Fraction Collection: Collect the eluate in separate fractions.

-

Monitoring: Monitor the fractions using Thin-Layer Chromatography (TLC) against a this compound standard to identify the fractions containing the target compound.

-

Pooling and Evaporation: Combine the pure fractions containing this compound and evaporate the solvent to yield the purified compound.

Quantification Protocol: High-Performance Liquid Chromatography (HPLC)

This method provides accurate quantification of this compound.

-

Apparatus: An HPLC system equipped with a Diode Array Detector (DAD) or Evaporative Light Scattering Detector (ELSD).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

-

Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B) is commonly used. A typical gradient might be: 0-15 min, 5-15% A; 15-55 min, 15-45% A; 55-65 min, 45-100% A.

-

Flow Rate: 1.0 mL/min.[12]

-

Detection Wavelength: 203 nm or 208 nm.

-

Column Temperature: 28-30°C.

-

-

Standard Preparation: Prepare a stock solution of a certified this compound reference standard (e.g., 1000 µg/mL in methanol). Create a series of working standards by serial dilution to generate a calibration curve (e.g., 10-500 µg/mL).

-

Sample Preparation: Accurately weigh the purified extract, dissolve it in a known volume of methanol, and filter it through a 0.45 µm syringe filter into an HPLC vial.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard. Calculate the concentration by plotting the peak area of the sample against the standard calibration curve.

Biological Activity: Apoptosis Induction Signaling Pathway

One of the most studied anti-cancer mechanisms of this compound is its ability to induce apoptosis (programmed cell death) in tumor cells. This process is primarily mediated by the generation of intracellular Reactive Oxygen Species (ROS).[19] The accumulation of ROS triggers the mitochondrial (intrinsic) apoptosis pathway.

References

- 1. Simultaneous quantification of five steroid saponins from Dioscorea zingiberensis C.H. Wright in rat plasma by HPLC-MS/MS and its application to the pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Impact and mechanism study of this compound on biological characteristics of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Pharmacological Activities of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Direct Biotransformation of this compound into Diosgenin in Rhizome of Dioscorea zingiberensis by Penicillium this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation of this compound-related steroidal saponin from the bulbs of Allium paradoxum L. with leishmanicidal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. academicjournals.org [academicjournals.org]

- 10. thepharmajournal.com [thepharmajournal.com]

- 11. ijcpa.in [ijcpa.in]

- 12. benchchem.com [benchchem.com]

- 13. This compound induces cancer cell apoptosis through elevated oxidative stress mediated by downregulation of peroxiredoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. frontiersin.org [frontiersin.org]

- 16. CN104774240A - Method for extracting diosgenin through this compound hydrolysis - Google Patents [patents.google.com]

- 17. HPLC determination of this compound,protothis compound and methylprotothis compound...: Ingenta Connect [ingentaconnect.com]

- 18. academicjournals.org [academicjournals.org]

- 19. This compound, a natural steroid saponin, induces apoptosis and DNA damage through reactive oxygen species: a potential new drug for treatment of glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of Dioscin in Combating Cancer: A Technical Overview

For Immediate Release

[City, State] – [Date] – Dioscin, a natural steroidal saponin, is emerging as a potent multi-target agent in oncology research. A comprehensive analysis of its mechanisms of action reveals its ability to induce programmed cell death, halt cell cycle progression, and inhibit metastasis across a variety of cancer cell lines. This technical guide synthesizes the current understanding of this compound's anti-cancer properties, providing researchers, scientists, and drug development professionals with a detailed overview of its molecular interactions and therapeutic potential.

This compound's efficacy stems from its ability to modulate a complex network of intracellular signaling pathways. It has been shown to trigger apoptosis (programmed cell death) and autophagy (a cellular recycling process that can lead to cell death), as well as cause cell cycle arrest, thereby preventing cancer cell proliferation.[1][2] Furthermore, this compound actively suppresses the invasion and spread of cancer cells and has demonstrated the ability to reverse multidrug resistance, a significant challenge in cancer therapy.[1][2]

Core Mechanisms of Action

This compound's anti-neoplastic activity is not attributed to a single mechanism but rather to its pleiotropic effects on cancer cells. The primary modes of action include:

-

Induction of Apoptosis: this compound instigates apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. It modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, cytochrome c release, and subsequent activation of caspases.[1][3][4] The generation of reactive oxygen species (ROS) and activation of the p53 tumor suppressor pathway are also key events in this compound-induced apoptosis.[1][3][5][6]

-

Modulation of Autophagy: this compound's role in autophagy is complex, acting as a double-edged sword. It can induce autophagy, which in some contexts may be a pro-survival mechanism for cancer cells, while in others it contributes to cell death.[7][8][9][10] This process is often mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway.[1][11][12]

-

Cell Cycle Arrest: this compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest at various phases, most notably the G2/M and S phases.[13][14][15] This is achieved by down-regulating the expression of key cell cycle regulators such as cyclins and cyclin-dependent kinases (CDKs).[13][15][16]

-

Inhibition of Metastasis: The metastatic cascade is a primary target of this compound. It has been shown to inhibit the migration and invasion of cancer cells by down-regulating the expression of matrix metalloproteinases (MMPs) and suppressing the epithelial-mesenchymal transition (EMT).[1][17][18][19]

-

Reversal of Multidrug Resistance: this compound can circumvent multidrug resistance in cancer cells, often by inhibiting the expression and function of P-glycoprotein (P-gp), a key drug efflux pump encoded by the MDR1 gene.[13][20]

Key Signaling Pathways Targeted by this compound

The anti-cancer effects of this compound are orchestrated through its influence on several critical signaling pathways:

-

PI3K/Akt/mTOR Pathway: This is a central pathway in cell survival, proliferation, and growth. This compound consistently down-regulates the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR, thereby promoting apoptosis and autophagy.[1][6][11][21][22][23]

-

MAPK Pathways (ERK, JNK, p38): The mitogen-activated protein kinase (MAPK) pathways are crucial in transmitting extracellular signals to the cellular machinery that governs proliferation, differentiation, and apoptosis. This compound's effect on this pathway can be context-dependent, sometimes activating pro-apoptotic arms like JNK and p38, while inhibiting the pro-proliferative ERK pathway.[1][5][18][24][25]

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is often constitutively active in cancer, promoting cell proliferation and survival. This compound has been shown to inhibit the phosphorylation and activation of STAT3, leading to the downregulation of its target genes.[26][27][28][29]

-

VEGFR2 Signaling: By targeting the vascular endothelial growth factor receptor 2 (VEGFR2), this compound can inhibit angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[24][30]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.

| Cancer Type | Cell Line | Parameter | Value | Reference |

| Lung Squamous Cell Carcinoma | NCI-H520, SK-MES-1 | IC50 (48h) | ~2.5-5 µM | [5] |

| Ovarian Cancer | SKOV3 | Apoptosis | Dose-dependent increase | [24] |

| Cervical Cancer | HeLa, SiHa | Apoptosis | Significant increase with 2.5, 5, 10 µM | [3] |

| Gastric Cancer | SGC-7901 | G2/M Arrest (24h) | 12.48% (control) to 38.32% (250 µg/mL) | [15] |

| Breast Cancer | MDA-MB-231, MCF-7 | Cell Viability | Dose- and time-dependent inhibition | [16] |

| Colon Cancer | HCT-116, RKO | Apoptosis | Induced by PI3K/AKT/Nrf2 inhibition | [1] |

| Gallbladder Cancer | NOZ, SGC996 | Apoptosis | Induced via mitochondrial pathway | [6] |

| Melanoma | A375, B16F10 | Cell Viability | Significant decrease | [26] |

Visualizing the Molecular Mechanisms

To better illustrate the complex interplay of signaling pathways affected by this compound, the following diagrams have been generated using the DOT language.

Caption: this compound-induced apoptosis pathway.

Caption: this compound's inhibition of the PI3K/Akt/mTOR pathway.

Caption: Inhibition of metastasis by this compound.

Detailed Experimental Protocols

A summary of common methodologies used to investigate the effects of this compound is provided below.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound (e.g., 0, 1.25, 2.5, 5, 10 µM) for 24, 48, or 72 hours.[5]

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

-

Cell Treatment: Cells are treated with this compound at desired concentrations for a specified time (e.g., 24 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.[3]

Western Blot Analysis

-

Protein Extraction: After treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-50 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA and then incubated with primary antibodies against target proteins overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed and incubated with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

-

Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with PBS.

-

Fixation: Cells are fixed in 70% cold ethanol (B145695) overnight at -20°C.

-

Staining: The fixed cells are washed and stained with a solution containing PI and RNase A for 30 minutes in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[14][15]

Conclusion and Future Directions

This compound presents a compelling profile as a potential anti-cancer therapeutic. Its ability to target multiple oncogenic pathways simultaneously suggests it may be effective against a broad range of malignancies and could play a role in overcoming drug resistance. Future research should focus on in vivo studies to validate these in vitro findings, optimize delivery systems to enhance bioavailability, and explore synergistic combinations with existing chemotherapeutic agents. The comprehensive data presented in this guide underscores the promise of this compound and provides a solid foundation for its continued investigation in the field of oncology.

References

- 1. The anti-cancer activity of this compound: an update and future perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The anti-cancer activity of this compound: an update and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Induces Apoptosis in Human Cervical Carcinoma HeLa and SiHa Cells through ROS-Mediated DNA Damage and the Mitochondrial Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound facilitates ROS-induced apoptosis via the p38-MAPK/HSP27-mediated pathways in lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Induces Gallbladder Cancer Apoptosis by Inhibiting ROS-Mediated PI3K/AKT Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound-induced autophagy mitigates cell apoptosis through modulation of PI3K/Akt and ERK and JNK signaling pathways in human lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound-induced autophagy mitigates cell apoptosis through modulation of PI3K/Akt and ERK and JNK signaling pathways in human lung cancer cell lines - ProQuest [proquest.com]

- 9. Autophagy Inhibition Enhances Apoptosis Induced by this compound in Huh7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Recent Advances in the Pharmacological Activities of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. Paris chinensis this compound induces G2/M cell cycle arrest and apoptosis in human gastric cancer SGC-7901 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. tandfonline.com [tandfonline.com]

- 18. This compound Inhibits the Invasion and Migration of Hepatocellular Carcinoma HepG2 Cells by Reversing TGF-β1-Induced Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Reversal effect of this compound on multidrug resistance in human hepatoma HepG2/adriamycin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound Decreases Breast Cancer Stem-like Cell Proliferation via Cell Cycle Arrest by Modulating p38 Mitogen-activated Protein Kinase and AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound overcome TKI resistance in EGFR-mutated lung adenocarcinoma cells via down-regulation of tyrosine phosphatase SHP2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 23. dovepress.com [dovepress.com]

- 24. This compound suppresses the viability of ovarian cancer cells by regulating the VEGFR2 and PI3K/AKT/MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 25. This compound Promotes Prostate Cancer Cell Apoptosis and Inhibits Cell Invasion by Increasing SHP1 Phosphorylation and Suppressing the Subsequent MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Inhibiting the Src/STAT3 signaling pathway contributes to the anti-melanoma mechanisms of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Diosgenin, a steroidal saponin, inhibits STAT3 signaling pathway leading to suppression of proliferation and chemosensitization of human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. This compound elicits anti-tumour immunity by inhibiting macrophage M2 polarization via JNK and STAT3 pathways in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Inhibiting the Src/STAT3 signaling pathway contributes to the anti-melanoma mechanisms of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. This compound inhibits colon tumor growth and tumor angiogenesis through regulating VEGFR2 and AKT/MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Dioscin: A Comprehensive Technical Guide to its Biological Activities and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioscin, a natural steroidal saponin (B1150181) predominantly found in plants of the Dioscorea genus, has emerged as a molecule of significant interest in the field of pharmacology and drug development.[1] Exhibiting a wide spectrum of biological activities, this compound has been extensively investigated for its potent anticancer, anti-inflammatory, antiviral, and metabolic regulatory properties.[2][3] This technical guide provides an in-depth overview of the pharmacological attributes of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the exploration and development of novel therapeutics.

Anticancer Activity

This compound has demonstrated significant cytotoxic and antitumor effects across a wide range of cancer cell lines and in vivo models.[4] Its anticancer mechanisms are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis and angiogenesis.[5][6]

Quantitative Anticancer Data

The cytotoxic efficacy of this compound has been quantified in numerous studies, with IC50 values varying depending on the cancer cell line and duration of exposure.[7][8] In vivo studies have further substantiated its antitumor potential by demonstrating significant reductions in tumor volume and weight.[5][9]

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| MDA-MB-468 | Triple-Negative Breast Cancer | 1.53 | 48 | [7] |

| MCF-7 | ER-Positive Breast Cancer | 4.79 | 48 | [7] |

| H1650 | Lung Adenocarcinoma | 1.7 | 48 | [8] |

| PC9GR | Lung Adenocarcinoma | 2.1 | 48 | [8] |

| CL97 | Lung Adenocarcinoma | 4.1 | 48 | [8] |

| H1975 | Lung Adenocarcinoma | 4.3 | 48 | [8] |

| A549 | Lung Cancer | 1.81 µg/ml (2.08 µM) | Not Specified | [10] |

| COR-L23 | Lung Cancer | 1.84 µg/ml (2.12 µM) | Not Specified | [10] |

| HCT116 | Colorectal Cancer | ~2.5 µg/ml (~2.88 µM) | 48 | [11] |

Table 2: In Vivo Antitumor Efficacy of this compound

| Cancer Model | Animal Model | This compound Dosage | Treatment Duration | Tumor Volume Reduction | Tumor Weight Reduction | Reference |

| A549 Xenograft | Nude Mice | 20 mg/kg, i.p. | Not Specified | >50% | Significantly reduced | |

| HT29 Xenograft | Nude Mice | Not Specified | Not Specified | Not Specified | Significantly reduced | [12] |

| SW620 Xenograft | Nude Mice | Not Specified | Not Specified | ~70% | Significantly reduced | [12] |

| LNCaP-C81 Xenograft | Nude Mice | Not Specified | Not Specified | Significantly reduced | Not Specified | [13] |

| U251 Xenograft | Nude Mice | Not Specified | Not Specified | Significantly reduced | Not Specified |

Experimental Protocols for Anticancer Activity Assessment

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[14]

-

Compound Treatment: Treat cells with varying concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).[14]

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[14]

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 492 nm or 570 nm) using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This assay is used to evaluate the effect of this compound on cell migration.

-

Cell Seeding: Seed cells in a multi-well plate and grow to a confluent monolayer.[2]

-

Scratch Creation: Create a "wound" or "scratch" in the cell monolayer using a sterile pipette tip.[16]

-

Compound Treatment: Treat the cells with this compound at various concentrations.

-

Image Acquisition: Capture images of the scratch at different time points (e.g., 0, 12, 24 hours).[16]

-

Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure to assess cell migration.[17]

This assay assesses the ability of cancer cells to invade through a basement membrane matrix.

-

Chamber Preparation: Use a Transwell chamber with a Matrigel-coated membrane.

-

Cell Seeding: Seed cancer cells in the upper chamber in serum-free medium.[11]

-

Compound and Chemoattractant Addition: Add this compound to the upper chamber and a chemoattractant (e.g., complete medium) to the lower chamber.[11]

-

Incubation: Incubate for a sufficient period to allow for cell invasion (e.g., 24-48 hours).

-

Cell Staining and Counting: Remove non-invading cells from the upper surface of the membrane, and stain the invading cells on the lower surface. Count the number of invading cells under a microscope.[11]

Western blotting is used to detect the expression of key apoptosis-related proteins.[18]

-

Protein Extraction: Lyse this compound-treated and control cells to extract total protein.[5]

-

Protein Quantification: Determine the protein concentration of each lysate.[5]

-

SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).[5]

-

Immunoblotting: Probe the membrane with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax) followed by HRP-conjugated secondary antibodies.[18][19]

-

Detection: Visualize the protein bands using a chemiluminescence detection system.[5]

Signaling Pathways in Anticancer Activity

This compound exerts its anticancer effects by modulating several key signaling pathways.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.[20][21]

Quantitative Anti-inflammatory Data

Table 3: In Vitro and In Vivo Anti-inflammatory Effects of this compound

| Model | Key Parameters Measured | This compound Concentration/Dosage | Effect | Reference |

| LPS-stimulated RAW264.7 cells | IL-1β, TNF-α, IL-6 levels | 20, 40, 80 mg/kg (in vivo) | Dose-dependent decrease | [22] |

| IL-1β-stimulated human osteoarthritis chondrocytes | PGE2, NO production | Not specified | Suppression | [23] |

| Zymosan-induced inflammation in rats/mice | ALT, AST, Cr, BUN, MDA, MPO levels | Not specified | Significant decrease | [20] |

| DSS-induced colitis in mice | IL-1β, TNF-α, IL-6 levels | 20, 40, 80 mg/kg | Dose-dependent decrease | [22] |

Experimental Protocols for Anti-inflammatory Activity Assessment

-

Cell Culture: Culture macrophage-like cells (e.g., RAW264.7) in appropriate medium.

-

Treatment: Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.[22]

-

Measurement of Inflammatory Mediators: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.[22]

-

Nitric Oxide (NO) Assay: Measure the accumulation of nitrite (B80452) in the supernatant using the Griess reagent as an indicator of NO production.

-

Animal Model: Use rodents such as rats or mice.

-

Compound Administration: Administer this compound orally or intraperitoneally at different doses.

-

Induction of Edema: Inject a solution of carrageenan into the sub-plantar region of the hind paw to induce localized inflammation and edema.

-

Measurement of Paw Volume: Measure the paw volume at different time intervals after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each dose of this compound compared to the control group.

Signaling Pathways in Anti-inflammatory Activity

This compound's anti-inflammatory effects are largely mediated through the inhibition of the NF-κB and TLR signaling pathways.[20][24]

Antiviral Activity

Preliminary studies have indicated that this compound possesses antiviral properties against a range of viruses, although this area is less explored compared to its anticancer and anti-inflammatory effects.

Quantitative Antiviral Data

Quantitative data on the antiviral activity of this compound is limited. One study reported its inhibitory effect on Hepatitis B virus (HBV) antigen secretion.

Table 4: Antiviral Activity of this compound

| Virus | Assay | Cell Line | Effect | Reference |

| Hepatitis B Virus (HBV) | ELISA | HepG2 2.215 | Inhibition of HBeAg and HBsAg secretion | Not specified in provided text |

Experimental Protocol for Antiviral Activity Assessment

This assay is a standard method to determine the antiviral activity of a compound.

-

Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cells with a known amount of virus.

-

Compound Treatment: Add different concentrations of this compound to the infected cells.

-

Overlay: After a short incubation period, remove the virus/compound mixture and add a semi-solid overlay (e.g., agar (B569324) or methylcellulose) to restrict virus spread.

-

Incubation and Staining: Incubate the plates until plaques (zones of cell death) are visible. Fix and stain the cells to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction at each this compound concentration to determine the IC50 value.

Metabolic Regulation

This compound has been shown to play a role in regulating glucose and lipid metabolism, suggesting its potential in the management of metabolic disorders like diabetes and non-alcoholic fatty liver disease (NAFLD).[23][25]

Quantitative Data on Metabolic Regulation

Table 5: Effects of this compound on Metabolic Parameters

| Model | Parameter | This compound Dosage | Effect | Reference |

| T2DM Rats | Blood Glucose | Not specified | Reduction in hyperglycemia | [25] |

| T2DM Rats | Serum Lipids | Not specified | Reduction in hyperlipidemia | [25] |

| High-fat diet-induced NAFLD mice | Serum and Hepatic Biochemical Parameters | Not specified | Improvement | [23] |

| Hyperuricemic ApoE-/- mice | Serum Uric Acid | 100 mg/kg/d | 18.6% reduction | [26] |

| Hyperuricemic ApoE-/- mice | Serum Cholesterol | 100 mg/kg/d | 23.1% reduction | [26] |

Experimental Protocols for Metabolic Regulation Assessment

This assay measures the uptake of a fluorescent glucose analog, 2-NBDG, into cells.

-

Cell Culture: Culture cells (e.g., adipocytes or muscle cells) in appropriate medium.

-

Treatment: Treat cells with this compound for a specified period.

-

Glucose Starvation: Incubate cells in glucose-free medium.

-

2-NBDG Incubation: Add 2-NBDG to the cells and incubate to allow for uptake.

-

Fluorescence Measurement: Wash the cells to remove extracellular 2-NBDG and measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer.

This method is used to visualize and quantify lipid accumulation in cells or tissues.

-

Cell/Tissue Preparation: Culture cells or prepare tissue sections.

-

Fixation: Fix the cells or tissues with a suitable fixative (e.g., formalin).

-

Staining: Stain with Oil Red O solution, which specifically stains neutral lipids.

-

Visualization and Quantification: Visualize the lipid droplets under a microscope. The stain can be extracted and quantified spectrophotometrically to measure the extent of lipid accumulation.

Signaling Pathways in Metabolic Regulation

This compound's effects on metabolism are mediated through pathways like the SIRT1/AMPK and FXR signaling pathways.[23][26]

Conclusion

This compound is a promising natural compound with a diverse pharmacological profile. Its potent anticancer, anti-inflammatory, and metabolic regulatory effects, supported by a growing body of preclinical evidence, highlight its potential for development as a therapeutic agent for a variety of diseases. This technical guide provides a consolidated resource of quantitative data, detailed experimental protocols, and an overview of the key signaling pathways modulated by this compound. Further research, particularly well-designed clinical trials, is warranted to fully elucidate the therapeutic potential and safety profile of this compound in humans.

References

- 1. researchgate.net [researchgate.net]

- 2. Wound heal assay [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Pharmacological Activities of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits non-small cell lung cancer cells and activates apoptosis by downregulation of Survivin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The anti-cancer activity of this compound: an update and future perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro evaluation of this compound and protothis compound against ER-positive and triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. jmatonline.com [jmatonline.com]

- 11. Impact and mechanism study of this compound on biological characteristics of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. MTT (Assay protocol [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. wjgnet.com [wjgnet.com]

- 18. Apoptosis western blot guide | Abcam [abcam.com]

- 19. researchgate.net [researchgate.net]

- 20. Protective effects of this compound against systemic inflammatory response syndromevia adjusting TLR2/MyD88/NF‑κb signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound Alleviates Periodontitis by Inhibiting NLRP3 Inflammasome Activation via Regulation of K+ Homeostasis and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound ameliorates inflammatory bowel disease by up‐regulating miR‐125a‐5p to regulate macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound alleviates non-alcoholic fatty liver disease through adjusting lipid metabolism via SIRT1/AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. This compound protects against diabetic nephropathy by inhibiting renal inflammation through TLR4/NF-κB pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Effect and possible mechanisms of this compound on ameliorating metabolic glycolipid metabolic disorder in type-2-diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

Dioscin's Molecular Dance: A Technical Guide to its Pro-Apoptotic Signaling Pathways

For Immediate Release

[City, State] – [Date] – Dioscin, a natural steroidal saponin, has emerged as a potent inducer of apoptosis in various cancer cells. A comprehensive technical guide released today details the intricate signaling pathways modulated by this compound, offering a valuable resource for researchers, scientists, and drug development professionals. This in-depth whitepaper provides a granular view of the molecular mechanisms, quantitative data on its efficacy, and detailed experimental protocols to aid in the investigation of this promising anti-cancer agent.

Core Signaling Pathways in this compound-Induced Apoptosis

This compound orchestrates apoptosis through a multi-pronged approach, primarily engaging the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Its activity is frequently linked to the generation of reactive oxygen species (ROS) and the modulation of key survival and stress-activated signaling cascades, including the PI3K/Akt and MAPK pathways.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a central mechanism in this compound-induced apoptosis.[1][2][3] this compound disrupts mitochondrial homeostasis, leading to the release of pro-apoptotic factors into the cytoplasm. A key event is the alteration of the mitochondrial membrane potential (MMP).[1][4] This is largely regulated by the Bcl-2 family of proteins. This compound has been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL while upregulating pro-apoptotic members such as Bax and Bak.[1][3][5][6] This shift in the Bax/Bcl-2 ratio is a critical determinant of cell fate, leading to mitochondrial outer membrane permeabilization (MOMP).[6][7][8]

Following MOMP, cytochrome c is released from the mitochondria into the cytosol.[1] Cytosolic cytochrome c then binds to Apoptotic protease-activating factor 1 (Apaf-1), which, in the presence of dATP, recruits pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.[1][3][6] Some studies also indicate a caspase-independent apoptosis pathway mediated by the release of Apoptosis Inducing Factor (AIF) from the mitochondria, which translocates to the nucleus to induce DNA fragmentation.[9][10]

The Extrinsic (Death Receptor) Pathway

This compound can also potentiate or directly initiate the extrinsic apoptosis pathway. This pathway is triggered by the binding of death ligands, such as Tumor Necrosis Factor (TNF)-related apoptosis-inducing ligand (TRAIL), to their cognate death receptors (DRs) on the cell surface, like DR4 and DR5.[11][12] this compound has been shown to sensitize cancer cells to TRAIL-induced apoptosis.[11][12][13]

Upon ligand binding, the death receptors trimerize and recruit adaptor proteins like Fas-associated death domain (FADD). FADD, in turn, recruits pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC).[11] Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their auto-activation. Activated caspase-8 can then directly cleave and activate executioner caspases, such as caspase-3, thereby inducing apoptosis.[1][14]

Furthermore, caspase-8 can cleave Bid, a Bcl-2 family protein, into its truncated form, tBid. tBid then translocates to the mitochondria and promotes the activation of Bax and Bak, thus linking the extrinsic and intrinsic pathways.[2] this compound has been found to downregulate c-FLIP, an inhibitor of caspase-8 activation, further enhancing the pro-apoptotic signal.[11][13]

Role of Reactive Oxygen Species (ROS)

A significant body of evidence points to the generation of ROS as a key event in this compound-induced apoptosis.[4][9][15][16][17][18] this compound treatment leads to an accumulation of intracellular ROS, which can act as second messengers to trigger apoptotic signaling.[1][15][16] One mechanism by which this compound elevates ROS is through the downregulation of antioxidant enzymes like peroxiredoxins (PRDXs).[9][15]

The increased oxidative stress can lead to mitochondrial dysfunction, contributing to the intrinsic pathway.[1][4][16][17] ROS can also activate stress-related signaling pathways, such as the p38 MAPK and JNK pathways, which in turn can promote apoptosis.[1][19] Furthermore, ROS-mediated DNA damage can activate the p53 tumor suppressor protein, a critical regulator of apoptosis.[1][17]

Modulation of PI3K/Akt and MAPK Signaling

This compound also influences key signaling pathways that govern cell survival and proliferation, notably the PI3K/Akt and MAPK pathways.

The PI3K/Akt pathway is a critical pro-survival pathway that is often hyperactivated in cancer. This compound has been shown to inhibit this pathway by reducing the phosphorylation of Akt.[20][21] Inhibition of Akt can lead to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic factors, thereby promoting apoptosis. In some contexts, ROS generation by this compound is believed to be an upstream event leading to the inhibition of the PI3K/Akt pathway.[20][21]

The MAPK (Mitogen-Activated Protein Kinase) pathway is a complex network that can mediate both pro-survival and pro-apoptotic signals depending on the specific kinases involved and the cellular context. This compound has been reported to activate the pro-apoptotic p38 MAPK and JNK pathways while inhibiting the pro-survival ERK1/2 pathway.[1][19][22] Activation of p38 MAPK and JNK can lead to the phosphorylation of various downstream targets that promote apoptosis, including members of the Bcl-2 family and transcription factors.[1][19]

Quantitative Data Summary

The pro-apoptotic efficacy of this compound has been quantified across numerous cancer cell lines. The following tables summarize key data points from various studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| MDA-MB-231 | Breast Cancer | 33.55 | 24 |

| MDA-MB-231 | Breast Cancer | 3.23 | 72 |

| MCF-7 | Breast Cancer | 11.03 | 24 |

| MCF-7 | Breast Cancer | 2.50 | 72 |

| MDA-MB-468 | Breast Cancer | 1.53 | Not Specified |

| H1650 | Lung Adenocarcinoma | 1.7 | 48 |

| PC9GR | Lung Adenocarcinoma | 2.1 | 48 |

| CL97 | Lung Adenocarcinoma | 4.1 | 48 |

| H1975 | Lung Adenocarcinoma | 4.3 | 48 |

| U2OS | Osteosarcoma | 0.6551 - 2.5800 | 72 |

| 143B | Osteosarcoma | 0.6551 - 2.5800 | 72 |

| Thyroid Cancer Cells | Thyroid Cancer | 35.45 | 24 |

| Thyroid Cancer Cells | Thyroid Cancer | 10.53 | 72 |

| Thyroid Cancer Cells | Thyroid Cancer | 1.89 | 96 |

Table 2: Quantitative Effects of this compound on Apoptosis and Related Proteins

| Cell Line | Parameter | Effect of this compound | Fold/Percent Change |

| HCT116 | Apoptosis Rate | Increased | Dose-dependent increase |

| HCT116 | Bax/Bcl-2 Ratio | Increased | ~2.6-fold at 5 µg/mL |

| HCT116 | Caspase-3 mRNA | Increased | ~1.4-fold at 5 µg/mL |

| A549, HCC827 | Cleaved Caspase-3 | Increased | Dose-dependent increase |

| HCC827 | c-Caspase 3 positive cells | Increased | Substantial increase |

| MCF-7 | p53 Expression | Increased | Significant increase |

| MCF-7 | p21 Expression | Increased | Significant increase |

| MDA-MB-231 | p53 Expression | Increased | Significant increase |

| MDA-MB-231 | p21 Expression | Increased | Significant increase |

| Breast Cancer Stem-like Cells | p-Akt/Akt Ratio | Decreased | Dose-dependent decrease |

| Breast Cancer Stem-like Cells | p-p38/p38 Ratio | Increased | Dose-dependent increase |

| SKOV3 | Apoptosis Rate | Increased | Dose-dependent increase |

| SKOV3 | PI3K Expression | Decreased | Significant decrease |

| SKOV3 | p-Akt Expression | Decreased | Significant decrease |

| SKOV3 | p-p38 Expression | Increased | Significant increase |

Detailed Experimental Protocols

To facilitate further research, this section provides standardized protocols for key assays used to evaluate this compound-induced apoptosis.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours.[23]

-

Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[23]

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[23]

-

Incubate the plate for 15 minutes with shaking to ensure complete solubilization.[23]

-

Measure the absorbance at 492 nm or 570 nm using a microplate reader.[23]

-

Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Flow cytometer

-

Cancer cell lines

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Seed cells and treat with this compound as for the MTT assay.

-

Harvest the cells (including floating cells in the medium) by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[24]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Mitochondrial Membrane Potential (MMP) Assay (JC-1 Staining)

This assay uses the cationic dye JC-1 to measure changes in mitochondrial membrane potential.

Materials:

-

Fluorescence microscope or flow cytometer

-

Cancer cell lines

-

This compound stock solution

-

JC-1 staining solution

-

Culture medium

Procedure:

-

Seed cells and treat with this compound.

-

Remove the medium and wash the cells with PBS.

-

Add pre-warmed culture medium containing JC-1 staining solution to the cells.

-

Incubate for 15-30 minutes at 37°C in a CO2 incubator.[10][25]

-

Wash the cells with assay buffer.

-

Analyze the cells under a fluorescence microscope or by flow cytometry. Healthy cells with high MMP will exhibit red fluorescence (J-aggregates), while apoptotic cells with low MMP will show green fluorescence (JC-1 monomers).[10]

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the apoptosis signaling pathways.

Materials:

-

SDS-PAGE equipment

-

Electrotransfer system

-

PVDF or nitrocellulose membranes

-

Primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt, p-p38, p38, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound and lyse them in RIPA buffer to extract total protein.[26]

-

Determine protein concentration using a BCA protein assay.[26]

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.[26]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and detect the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

This technical guide provides a solid foundation for understanding and investigating the pro-apoptotic effects of this compound. The detailed signaling pathways, quantitative data, and experimental protocols offer a valuable toolkit for researchers aiming to further elucidate the therapeutic potential of this natural compound in cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound suppresses the viability of ovarian cancer cells by regulating the VEGFR2 and PI3K/AKT/MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Pharmacological Activities of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound overcome TKI resistance in EGFR-mutated lung adenocarcinoma cells via down-regulation of tyrosine phosphatase SHP2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The anti-cancer activity of this compound: an update and future perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact and mechanism study of this compound on biological characteristics of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound induces cancer cell apoptosis through elevated oxidative stress mediated by downregulation of peroxiredoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. This compound Attenuates Myocardial Ischemic/Reperfusion-Induced Cardiac Dysfunction through Suppression of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hub.hku.hk [hub.hku.hk]

- 13. This compound Decreases Breast Cancer Stem-like Cell Proliferation via Cell Cycle Arrest by Modulating p38 Mitogen-activated Protein Kinase and AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. In vitro evaluation of this compound and protothis compound against ER-positive and triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound, a natural steroid saponin, induces apoptosis and DNA damage through reactive oxygen species: a potential new drug for treatment of glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound Induces Gallbladder Cancer Apoptosis by Inhibiting ROS-Mediated PI3K/AKT Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. This compound Promotes Prostate Cancer Cell Apoptosis and Inhibits Cell Invasion by Increasing SHP1 Phosphorylation and Suppressing the Subsequent MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. MTT (Assay protocol [protocols.io]

- 24. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SE [thermofisher.com]

- 25. researchgate.net [researchgate.net]

- 26. This compound Regulating Bone Marrow Apoptosis in Aplastic Anemia - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile and Bioavailability of Dioscin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo pharmacokinetics and bioavailability of dioscin, a steroidal saponin (B1150181) with significant therapeutic potential. Drawing from a comprehensive review of preclinical studies, this document summarizes key quantitative data, details experimental methodologies, and visualizes associated biological pathways to support further research and development.

Executive Summary

This compound, a major bioactive constituent of various medicinal plants, has garnered considerable interest for its diverse pharmacological activities. However, its clinical translation is significantly hampered by its poor oral bioavailability. This guide elucidates the pharmacokinetic characteristics of this compound and its primary active metabolite, diosgenin (B1670711), in vivo, with a focus on rodent models. The data presented herein highlights the challenges and opportunities in optimizing the delivery and therapeutic efficacy of this promising natural compound.

Pharmacokinetic Parameters of this compound and Diosgenin in Rats

The following tables summarize the key pharmacokinetic parameters of this compound and its aglycone metabolite, diosgenin, following intravenous and oral administration in rats. These data underscore the low oral bioavailability of the parent compound and provide a comparative view of its disposition.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (µg·h·L⁻¹) | Absolute Oral Bioavailability (%) | Reference |

| Intravenous | 0.064 | - | - | - | - | [1] |

| Intravenous | 0.16 | - | - | - | - | [1] |

| Intravenous | 0.4 | - | - | - | - | [1] |

| Intravenous | 1.0 | - | - | - | - | [1] |

| Oral | 29.2 | - | - | - | 0.2 | [1][2] |

Table 2: Pharmacokinetic Parameters of Diosgenin in Rats

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₇₂h (µg·h·L⁻¹) | Reference |

| Oral | 100 | 344.07 ± 34.48 | 4.17 ± 2.04 | 4965.65 ± 1036.13 | [3] |

| Intravenous | 1.5 | - | - | - | [4] |

| Oral | 15 | - | - | - | [4] |

Note: Dashes (-) indicate data not specified in the cited sources.

Experimental Protocols

This section details the methodologies employed in the pharmacokinetic analysis of this compound and diosgenin in rat models, providing a framework for reproducible in vivo studies.

Animal Models and Husbandry

-

Housing: Animals are typically housed in a controlled environment with regulated temperature, humidity, and light-dark cycles. Standard laboratory chow and water are provided ad libitum.

-

Acclimatization: A minimum of one week of acclimatization to the laboratory conditions is recommended before the commencement of experiments.

Drug Administration

-

Intravenous (IV) Administration: this compound or diosgenin is dissolved in a suitable vehicle (e.g., a mixture of propylene (B89431) glycol, ethanol, and water) and administered via the tail vein.

-

Oral (PO) Administration: The compound is suspended in a vehicle such as a 0.5% carboxymethylcellulose sodium (CMC-Na) solution and administered by oral gavage.

Blood Sampling

-

Route: Blood samples are collected from the jugular vein, tail vein, or via orbital sinus puncture.

-

Time Points: A typical sampling schedule includes pre-dose (0 h) and multiple time points post-administration, such as 0.083, 0.25, 0.5, 0.75, 1, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours.[5]

-

Sample Processing: Blood is collected into heparinized tubes and centrifuged to separate the plasma. The resulting plasma samples are stored at -80°C until analysis.[5]

Bioanalytical Method: UPLC-MS/MS

An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is commonly employed for the sensitive and specific quantification of this compound and diosgenin in plasma.

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation using an organic solvent like methanol (B129727) or a methanol-acetonitrile mixture.[5]

-

Chromatographic Separation:

-

Column: A C18 column (e.g., Phenomenex Kinetex XB C18, 2.1 mm × 50 mm, 2.6 μm) is frequently used.[3]

-

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile (B52724) and water (often containing 0.1% formic acid) is employed.[3][5]

-

Flow Rate: A typical flow rate is around 0.2-0.3 mL/min.[3][5]

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive or negative ion mode is used.[2][5]

-

Detection Mode: Multiple reaction monitoring (MRM) is utilized for its high selectivity and sensitivity.

-

Transitions: For diosgenin, a common transition is m/z 415.2 → 271.1, and for this compound, m/z 913.48 → 867.3.[2][3][5] An internal standard, such as tanshinone IIA (m/z 295.1 → 249.1), is used for accurate quantification.[3]

-

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for pharmacokinetic studies and the signaling pathways modulated by this compound.

Discussion and Future Directions

The pharmacokinetic data consistently demonstrate that this compound has very low oral bioavailability, which is a major hurdle for its development as an oral therapeutic agent.[1] This is likely due to a combination of factors including poor aqueous solubility, extensive first-pass metabolism, and potential efflux by transporters. The primary metabolite, diosgenin, is detected in plasma after oral administration of this compound, suggesting that this compound acts as a prodrug.[3]

Future research should focus on strategies to enhance the oral bioavailability of this compound. This could include the development of novel formulations such as nanosuspensions, solid dispersions, or lipid-based delivery systems.[5] Further investigation into the specific metabolic pathways and transporters involved in this compound's disposition will also be crucial for designing effective drug delivery strategies.

The demonstrated ability of this compound to modulate key signaling pathways, such as Notch1 and TLR4/MyD88/NF-κB, highlights its therapeutic potential in oncology and inflammatory diseases.[6][7] A deeper understanding of the interplay between its pharmacokinetic properties and its pharmacodynamic effects on these pathways will be essential for its successful clinical development.

Conclusion

This technical guide provides a consolidated overview of the in vivo pharmacokinetics and bioavailability of this compound. The presented data and methodologies offer a valuable resource for researchers in the field of natural product drug discovery and development. Overcoming the challenge of poor oral bioavailability through innovative formulation strategies will be key to unlocking the full therapeutic potential of this promising natural compound.

References

- 1. Characterization of the pharmacokinetics of this compound in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. OAK 국가리포지터리 - OA 학술지 - Mass Spectrometry Letters - Liquid Chromatography-tandem Mass Spectrometry for Quantification of this compound in Rat Plasma [oak.go.kr]

- 3. Determination of Diosgenin in Rat Plasma by UPLC-MS/MS [journal11.magtechjournal.com]

- 4. Pharmacokinetic Profile and Oral Bioavailability of Diosgenin, Charantin, and Hydroxychalcone From a Polyherbal Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic Analysis of Diosgenin in Rat Plasma by a UPLC-MS/MS Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact and mechanism study of this compound on biological characteristics of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound inhibits ischemic stroke‑induced inflammation through inhibition of the TLR4/MyD88/NF‑κB signaling pathway in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Promise of Dioscin: A Technical Guide for Researchers

An In-depth Review of Dioscin's Therapeutic Potential and Applications for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, a natural steroidal saponin, has emerged as a compound of significant interest in the scientific community due to its broad spectrum of pharmacological activities.[1][2] Found predominantly in plants of the Dioscorea genus, this bioactive molecule has demonstrated considerable therapeutic potential in preclinical studies across a range of diseases, including cancer, inflammation, metabolic disorders, fibrosis, viral infections, and neurodegenerative conditions.[1][3] This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic applications, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects.

Quantitative Data on this compound's Therapeutic Efficacy

The following tables summarize the quantitative data from key preclinical studies, offering a comparative look at this compound's efficacy across various therapeutic areas.

Table 1: Anti-Cancer Activity of this compound (In Vitro)

| Cell Line | Cancer Type | IC50 Value (µM) | Citation(s) |

| MDA-MB-435 | Breast Cancer | 2.6 | [2] |

| H14 | Not Specified | 0.8 | [2] |

| HL60 | Leukemia | 7.5 | [2] |

| HeLa | Cervical Cancer | 4.5 | [2] |

| MDA-MB-468 | Triple-Negative Breast Cancer | 1.53 | [4] |

| MCF-7 | Breast Cancer | 4.79 | [4] |

| A2780 | Ovarian Cancer | 0.581 - 0.87 | [5] |

| A549 | Lung Cancer | 1.81 (as Prosapogenin A) | [6] |

| COR-L23 | Lung Cancer | 1.84 (as Prosapogenin A) | [6] |

Table 2: Anti-Cancer Activity of this compound (In Vivo)

| Animal Model | Cancer Type | Dosage | Duration | Key Outcomes | Citation(s) |

| Nude mice with HT29 cell xenografts | Colon Cancer | Not Specified | Not Specified | Tumor volume of this compound-treated group: 297 ± 51 mm³ vs. vehicle: 867 ± 143 mm³ | [7] |

| Nude mice with SW620 cell xenografts | Colon Cancer | Not Specified | Not Specified | Tumor volume of this compound-treated group: 194 ± 53 mm³ vs. vehicle: 659 ± 113 mm³ | [7] |

| Nude mice with A549 cell xenografts | Non-Small Cell Lung Cancer | Not Specified | Not Specified | Tumor volume in this compound-treated group was less than 200 mm³ vs. vehicle: >500 mm³ | [8] |

Table 3: Anti-Inflammatory and Anti-Fibrotic Activity of this compound

| Model System | Disease Model | Dosage/Concentration | Duration | Key Outcomes | Citation(s) |

| Mice | DSS-induced Colitis | 20, 40, 80 mg/kg | Not Specified | Reduced Disease Activity Index, colon shortening, and pathological damage. | [9][10] |

| Mice | Alcoholic Liver Fibrosis | 20, 40, 80 mg/kg (i.g.) | Not Specified | Attenuated HSC activation, improved collagen accumulation, and reduced inflammation. | [11] |

| HMrSV5 cells | LPS-induced Peritoneal Fibrosis | 0.25, 0.5, 1.0 µg/ml | Not Specified | Inhibited epithelial-to-mesenchymal transition. | [12] |

Table 4: Neuroprotective Activity of this compound

| Model System | Disease Model | Dosage/Concentration | Duration | Key Outcomes | Citation(s) |

| PC12 cells | 6-OHDA-induced injury | 145, 290, 580 nM | 12 hours | Restored cell viability by 1.06-, 1.59-, and 1.58-fold, respectively. | [13] |

| Rats | 6-OHDA-induced injury | Not Specified | Not Specified | Improved motor behavior and restored GSH and MDA levels. | [13][14] |

| PC12 cells | H₂O₂-induced injury | < 400 ng/mL | Not Specified | Restored cell viability in a dose- and time-dependent manner. | [15] |

Table 5: Antiviral Activity of this compound

| Virus | Cell Line | EC50/IC50 Value | Key Outcomes | Citation(s) |

| Hepatitis C Virus (HCV) | Not Specified | EC50: 3.8 µM (for Diosgenin) | Inhibited HCV replication. | |

| Adenovirus, VSV, HBV | 293, HepG2 2.215 | Not Specified | Blocked initial stage of adenovirus infection; inhibited HBeAg and HBsAg secretion. | [8] |

| Influenza A Virus (H1N1) | A549 | IC50: 2.91 ± 3.22 μM (for Diosmin) | Inhibited viral replication at attachment and post-entry stages. |

Key Signaling Pathways Modulated by this compound

This compound exerts its diverse therapeutic effects by modulating a complex network of intracellular signaling pathways. Understanding these pathways is crucial for targeted drug development.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4] this compound has been shown to inhibit this pathway, leading to decreased cancer cell proliferation and survival.[1][4]

Caption: this compound's inhibition of the PI3K/Akt/mTOR signaling pathway.

NF-κB Signaling Pathway

The NF-κB signaling pathway plays a pivotal role in inflammation.[16] this compound has been demonstrated to suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and adhesion molecules.[16][17]

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

TGF-β/Smad Signaling Pathway

The TGF-β/Smad signaling pathway is a key driver of fibrosis.[9] this compound has shown anti-fibrotic effects by modulating this pathway, thereby reducing the accumulation of extracellular matrix proteins.[9][11]

Caption: this compound's modulation of the TGF-β/Smad signaling pathway in fibrosis.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound, serving as a practical guide for researchers.

Cell Viability (MTS) Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 3 × 10³ to 5 × 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined from the dose-response curve.[8][18]

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Cell Preparation: Culture human cancer cells (e.g., HT29, A549) and harvest them during the logarithmic growth phase. Resuspend the cells in a suitable medium (e.g., PBS or Matrigel).

-

Tumor Implantation: Subcutaneously inject 1 × 10⁶ to 5 × 10⁶ cells in a volume of 100-200 µL into the flank of immunocompromised mice (e.g., nude mice).[19][20]

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Measure tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (Width² × Length) / 2.[21]

-

This compound Administration: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into control and treatment groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) at the desired dosage and schedule. The control group receives the vehicle.[19][20]

-

Endpoint: Continue treatment for a predetermined period (e.g., 3-4 weeks). At the end of the study, euthanize the mice, and excise and weigh the tumors.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

Objective: To investigate the anti-inflammatory effect of this compound on inflammatory bowel disease.

Protocol:

-

Induction of Colitis: Administer 2-5% (w/v) DSS in the drinking water of mice for 5-7 consecutive days.[10][22]

-

This compound Treatment: Administer this compound orally (e.g., 20, 40, 80 mg/kg) daily, starting from the first day of DSS administration.[10]

-

Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).

-

Endpoint Analysis: At the end of the experiment (e.g., day 7 or 8), euthanize the mice. Collect the colon and measure its length. Process a segment of the colon for histological analysis (H&E staining) to assess inflammation and tissue damage. Analyze another segment for the expression of inflammatory markers (e.g., cytokines) by methods such as ELISA or qPCR.

Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Model

Objective: To assess the anti-fibrotic potential of this compound.

Protocol:

-

Induction of Fibrosis: Administer CCl₄ (e.g., 1 ml/kg, diluted in olive oil) to rats or mice via intraperitoneal injection twice a week for 4-8 weeks.[11][23]

-

This compound Treatment: Administer this compound orally at various doses concurrently with CCl₄ administration.

-

Endpoint Analysis: At the end of the treatment period, collect blood samples for liver function tests (ALT, AST). Euthanize the animals and collect liver tissue for histological analysis (e.g., Masson's trichrome or Sirius Red staining) to visualize collagen deposition. Analyze liver homogenates for markers of fibrosis (e.g., hydroxyproline (B1673980) content, expression of α-SMA and collagen I).[11]

6-Hydroxydopamine (6-OHDA)-Induced Model of Parkinson's Disease

Objective: To evaluate the neuroprotective effects of this compound.

Protocol:

-